molecular formula C10H14ClNO4 B1676179 (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride CAS No. 1421-65-4

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Cat. No. B1676179
CAS RN: 1421-65-4
M. Wt: 247.67 g/mol
InChI Key: WFGNJLMSYIJWII-FJXQXJEOSA-N
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Description

“(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS number 1421-65-4 . It has a molecular weight of 247.68 and a molecular formula of C10H14ClNO4 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two hydroxyl groups (3,4-dihydroxyphenyl), an amino group (2-amino), and a methyl ester group (methyl propanoate) .


Physical And Chemical Properties Analysis

This compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Unfortunately, the boiling point data is not available .

Scientific Research Applications

Anti-inflammatory Properties

Research has identified phenolic compounds closely related to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, showing potential anti-inflammatory activities. Compounds isolated from Eucommia ulmoides Oliv. leaves demonstrated modest inhibitory activities against NO production in macrophage cells, suggesting anti-inflammatory effects (Ren et al., 2021).

Antimalarial Activity

A study on related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. This highlights a potential application of similar compounds in treating malaria (Werbel et al., 1986).

Uterine Relaxant Activity

Compounds structurally similar to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride were shown to have potent uterine relaxant activity, suggesting possible applications in conditions requiring uterine relaxation (Viswanathan et al., 2005).

Anti-Myocardial Ischemia Potential

Danshensu derivatives, which include similar compounds, have been explored for their protective activities against hypoxia-induced cellular damage. These derivatives, such as(R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, have shown potential in anti-myocardial ischemia therapy (Dong et al., 2009).

Polymorphism Studies in Pharmaceutical Compounds

Polymorphic forms of compounds structurally related to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride have been studied, highlighting the importance of understanding polymorphism in the development of pharmaceuticals (Vogt et al., 2013).

Synthesis of Enantiomerically Pure Compounds

Efforts in synthesizing enantiomerically pure forms of related compounds have been documented, which is crucial for the development of drugs with specific stereoselective properties (Narsaiah & Kumar, 2011).

Biodegradable Polymers from Natural Amino Acids

Research on creating biodegradable polymers using tyrosine-based monomers, including those structurally similar to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, has shown promise in developing eco-friendly materials (Abdolmaleki et al., 2011).

Safety And Hazards

The compound has a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNJLMSYIJWII-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045763
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

CAS RN

1421-65-4
Record name L-Dopa methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELEVODOPA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 6
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Citations

For This Compound
1
Citations
T Yoshida, L Wang, S Nakagawa… - Letters in organic …, 2015 - eprints.lib.hokudai.ac.jp
Synthesis of cross-linkable diketopiperadine derivatives is described. Cross-linkable a-amino acid methyl esters were subjected to peptide synthesis with Boc-protected glycine or L-…
Number of citations: 1 eprints.lib.hokudai.ac.jp

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